N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
描述
属性
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMQNCNVZDEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds via a palladium-catalyzed process.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radicals and reactive oxygen species.
Pharmacokinetics
The presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity. .
生物活性
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈BrN₃OS
- Molecular Weight : 396.33 g/mol
- IUPAC Name : N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. In particular, a related compound was evaluated for its activity against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics .
Enzyme Inhibition
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, which is particularly relevant in cancer treatment .
Case Studies
- Antibacterial Evaluation : A study published in 2023 evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial activity. The results indicated that compounds similar to N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
- Anticancer Activity : In another study focusing on cancer cell lines, the compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF7 cells. Mechanistic studies indicated that apoptosis was induced through the mitochondrial pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .
相似化合物的比较
Key Observations :
- Halogenated aromatic substituents (e.g., 4-bromo, 2-chloro, 3-chloro-4-fluoro) are common in analogs, likely enhancing target binding via hydrophobic interactions or halogen bonding .
- The N-benzyl-N-ethylacetamide side chain in the target compound introduces steric bulk compared to simpler acetamide or sulfanyl groups in analogs like 4j or 3. This may influence solubility and membrane permeability.
Antimicrobial Activity
Compounds with thieno[3,2-d]pyrimidinone cores and halogenated aryl groups exhibit broad-spectrum antimicrobial activity. For example:
- 4j : Inhibited Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with zones of inhibition comparable to ciprofloxacin .
The target compound’s 4-bromophenyl group may enhance activity against resistant bacterial strains, as bromine’s electronegativity could improve interactions with bacterial enzymes.
Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1, 2, 4, 8, 9, 10 in ) suppressed COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the low micromolar range . While the target compound lacks the methanesulfonamide group critical for COX-2 inhibition in these analogs, its thioether-linked acetamide side chain may interact with inflammatory mediators via hydrogen bonding or hydrophobic pockets.
Enzyme Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
